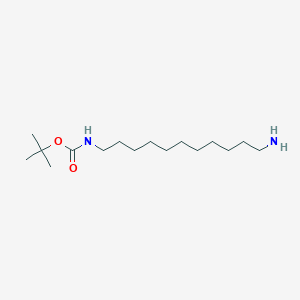
tert-Butyl (11-aminoundecyl)carbamate
概要
説明
tert-Butyl (11-aminoundecyl)carbamate is a chemical compound with the molecular formula C₁₆H₃₄N₂O₂ and a molecular weight of 286.50 g/mol . It is characterized by an alkane chain with a terminal amine and a Boc-protected amino group . This compound is commonly used as a linker in PROTAC (Proteolysis Targeting Chimeras) synthesis and other conjugation applications .
準備方法
The synthesis of tert-Butyl (11-aminoundecyl)carbamate typically involves the reaction of 11-aminoundecanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
tert-Butyl (11-aminoundecyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids such as trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (11-aminoundecyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of tert-Butyl (11-aminoundecyl)carbamate involves its use as a linker in PROTAC synthesis. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions .
類似化合物との比較
Similar compounds to tert-Butyl (11-aminoundecyl)carbamate include other Boc-protected amino acids and their derivatives. For example:
tert-Butyl (substituted benzamido)phenylcarbamate: These compounds have similar Boc-protected amino groups and are used in anti-inflammatory applications.
tert-Butyl 2-amino phenylcarbamate: Used in the synthesis of various derivatives with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for use as a PROTAC linker .
生物活性
tert-Butyl (11-aminoundecyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and drug delivery systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 271.43 g/mol
- CAS Number : 68076-36-8
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an 11-carbon aliphatic chain terminating in an amine. This structure is significant for its interactions with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The carbamate group can facilitate hydrogen bonding, enhancing the compound's affinity for target sites.
Key Mechanisms:
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I (top1), an enzyme crucial for DNA replication and transcription. Inhibition of top1 leads to the stabilization of DNA cleavage complexes, preventing re-ligation and resulting in cytotoxicity against cancer cells .
- Cellular Uptake : The long aliphatic chain may enhance membrane permeability, facilitating cellular uptake and increasing bioavailability within target cells.
Biological Activity Data
Recent studies have evaluated the biological activity of related carbamate compounds, providing insights into structure-activity relationships (SAR). The following table summarizes findings from various experiments:
| Compound | Activity Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Topoisomerase I Inhibition | 15 | Stabilizes DNA cleavage complexes |
| Compound B | Cytotoxicity | 25 | Induces apoptosis in cancer cells |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is currently limited or under investigation.
Case Studies
- Indenoisoquinoline Derivatives : Research on indenoisoquinoline derivatives has shown that carbamate-protected compounds exhibit varying levels of cytotoxicity depending on their structural modifications. For instance, shorter alkyl chains have been correlated with increased potency against cancer cell lines .
- Drug Delivery Systems : Studies have explored the use of hydrophobically end-capped polymers incorporating carbamate functionalities for drug delivery applications. These systems demonstrated controlled release profiles and enhanced stability in physiological conditions, indicating potential applications for this compound in therapeutic formulations .
特性
IUPAC Name |
tert-butyl N-(11-aminoundecyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKYLHCVXRGFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














